Zolimidine

Descripción

Propiedades

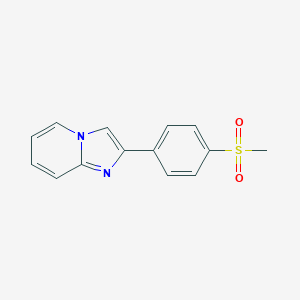

IUPAC Name |

2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLIUWLPFRVCDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057630 |

Source

|

| Record name | Zolimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-57-7 |

Source

|

| Record name | Zolimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zolimidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zolimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zolimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOLIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF001N8QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zolimidine's Protective Action on Gastric Mucosa: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolimidine, an imidazopyridine derivative, has demonstrated significant gastroprotective effects. This technical guide synthesizes the available information on its mechanism of action at the gastric mucosal level. The core activities of this compound identified in preclinical and clinical research are its ability to enhance gastric mucus production and reduce gastric acid secretion. While foundational studies from the 1970s established these effects, access to the full quantitative data and detailed experimental protocols from these seminal papers is limited in currently available literature. This document provides a comprehensive overview of the known mechanisms, outlines likely experimental methodologies of the era, and presents visual representations of the relevant physiological pathways.

Introduction

This compound emerges from the class of imidazopyridine compounds, which have been investigated for their therapeutic effects on acid-related gastrointestinal disorders. Early research into this compound identified it as a non-anticholinergic agent with potent gastroprotective properties. Its primary therapeutic value lies in its dual action of reinforcing the gastric mucosal barrier and controlling gastric acidity, making it a subject of interest for the treatment and prevention of peptic ulcers and other forms of gastric mucosal injury.

Core Mechanisms of Action

This compound's protective effects on the gastric mucosa are primarily attributed to two key mechanisms:

-

Enhancement of Gastric Mucus Production: this compound has been shown to increase the secretion and synthesis of gastric mucus.[1] This is a critical cytoprotective mechanism, as the mucus layer forms a physical barrier that protects the gastric epithelium from the corrosive effects of hydrochloric acid and pepsin. Electron microscopy studies of gastric epithelial cells from rats treated with this compound revealed an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface of the Golgi apparatus, cellular organelles crucial for protein and lipid synthesis and secretion, providing a cellular basis for the observed increase in mucus production.[1]

-

Antisecretory Activity: The compound exhibits gastric antisecretory properties, antagonizing acid hypersecretion induced by secretagogues such as pentagastrin (B549294) and histamine (B1213489).[2] This reduction in gastric acid output alleviates the aggressive factors contributing to mucosal damage.

Experimental Protocols

Animal Models for Ulcer Induction

A variety of in vivo models in rats were likely used to assess the anti-ulcer activity of this compound. These models are designed to induce gastric lesions through different pathophysiological mechanisms.

-

Stress-Induced Ulcers: A common model involves subjecting rats to restraint and cold stress, which is known to produce gastric erosions.[1]

-

NSAID-Induced Ulcers: Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) or indomethacin (B1671933) would have been used to induce gastric ulcers, as they inhibit prostaglandin (B15479496) synthesis, a key protective factor for the gastric mucosa.[3]

-

Chemically-Induced Ulcers: The administration of necrotizing agents such as ethanol (B145695) would have been used to assess the cytoprotective effects of this compound.

Assessment of Gastric Mucus Production

The effect of this compound on gastric mucus was likely quantified by measuring the amount of mucus adhering to the gastric mucosa. This could have involved staining techniques, such as with Alcian blue, followed by spectrophotometric quantification of the extracted dye.

Evaluation of Gastric Acid Secretion

The antisecretory effects of this compound would have been studied in models like the Shay rat (pylorus-ligated rat), where gastric juice can be collected over a period of time to measure volume and acid concentration. Alternatively, in vivo perfusion of the stomach in anesthetized rats, with stimulation of acid secretion by histamine or pentagastrin, would have allowed for the direct measurement of the inhibitory effect of this compound.

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects have not been fully elucidated in the available literature. However, based on the known physiology of gastric protection, we can infer the likely involvement of key intracellular signaling molecules. It is important to note that a direct modulatory effect of this compound on these pathways has not been definitively demonstrated in the searched literature.

The following diagram illustrates the general signaling pathways involved in gastric mucosal defense, which are the likely targets for a gastroprotective agent like this compound.

Caption: General pathways in gastric mucosal defense and potential points of action for this compound.

The following diagram illustrates a likely experimental workflow for assessing the gastroprotective effect of this compound in a preclinical setting.

Caption: A typical experimental workflow for evaluating the anti-ulcer activity of this compound.

Quantitative Data Summary

A comprehensive summary of quantitative data from the original research on this compound is not possible due to the limited accessibility of the full-text articles. The available abstracts confirm the gastroprotective and antisecretory effects but lack the specific numerical data required for a comparative table. Future research or the retrieval of these original publications would be necessary to populate such a table.

Conclusion

This compound is a gastroprotective agent with a dual mechanism of action involving the enhancement of gastric mucus production and the inhibition of gastric acid secretion. While the foundational research from the 1970s established its efficacy in preclinical models and early clinical studies, a detailed quantitative understanding of its effects and the specific signaling pathways it modulates requires further investigation or access to the original, detailed experimental data. The information available strongly supports the therapeutic potential of this compound and similar imidazopyridine derivatives in the management of gastric mucosal disorders. This whitepaper serves as a guide to the established knowledge and a framework for future research into this compound.

References

- 1. [PDF] REVIEW ON IMIDAZOPYRIDINE DERIVATIVES AS POTENT REVERSIBLE INHIBITORS OF THE GASTRIC H + , K + -ATPASE | Semantic Scholar [semanticscholar.org]

- 2. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

In-Depth Technical Guide: Synthesis and Chemical Properties of Zolimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolimidine is a gastroprotective agent, previously marketed for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Its therapeutic effect is primarily attributed to its ability to enhance the gastric mucosal barrier. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and proposed mechanism of action of this compound, intended for professionals in drug development and chemical research. This document details synthetic methodologies, presents physicochemical data in a structured format, and illustrates key pathways and workflows through diagrams.

Synthesis of this compound

The core structure of this compound is 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine. Several synthetic routes to this compound have been developed, primarily focusing on the construction of the imidazo[1,2-a]pyridine (B132010) ring system. The most common and efficient methods involve the condensation of a 2-aminopyridine (B139424) with a substituted phenacyl halide or a related ketone.

I₂/CuO-Promoted One-Pot Synthesis

A highly efficient one-pot synthesis of this compound has been reported, achieving a yield of 95%.[2] This method utilizes 1-(4-(methylsulfonyl)phenyl)ethanone and 2-aminopyridine as starting materials, with iodine and copper(II) oxide as promoters.

Experimental Protocol:

A detailed experimental protocol for this specific synthesis is not publicly available. However, a representative procedure based on similar I₂/CuO-promoted syntheses of imidazo[1,2-a]pyridines is as follows:

-

To a solution of 1-(4-(methylsulfonyl)phenyl)ethanone (1.0 mmol) and 2-aminopyridine (1.2 mmol) in methanol (B129727) (10 mL), iodine (1.5 mmol) and copper(II) oxide (0.2 mmol) are added.

-

The reaction mixture is stirred at reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between a saturated aqueous solution of sodium thiosulfate (B1220275) and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Copper-Catalyzed Synthesis

Copper-catalyzed methods have also been employed for the gram-scale synthesis of this compound.[1] These reactions typically involve the oxidative cyclization of 2-aminopyridines and methyl aryl ketones.

Ortoleva-King Type Synthesis

The Ortoleva-King reaction provides another route to the imidazo[1,2-a]pyridine core of this compound. This method involves the reaction of 2-aminopyridine with a ketone in the presence of iodine.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂N₂O₂S | [3] |

| Molecular Weight | 272.32 g/mol | [3] |

| Melting Point | 242-244 °C | |

| Appearance | Crystalline solid | |

| Solubility | Water: 0.0187 mg/mL (calculated) DMSO: 50 mg/mL In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL | [4][5] |

| logP (calculated) | 1.63 - 2.43 | [4] |

| pKa (calculated) | Strongest Acidic: 19.68 Strongest Basic: 5.64 | [4] |

| CAS Number | 1222-57-7 | [3] |

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength determined by the UV absorption maximum of this compound.

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.

Mechanism of Action: Gastroprotective Effects

This compound exerts its gastroprotective effects primarily by enhancing the gastric mucosal barrier.[7] This is achieved through the stimulation of gastric mucus production. The proposed signaling pathway for this action involves the prostaglandin (B15479496) cascade.

Prostaglandin E₂ (PGE₂) is a key mediator in the stomach that stimulates mucus and bicarbonate secretion.[8][9] This effect is mediated through the EP4 receptor, a G-protein coupled receptor.[10] Activation of the EP4 receptor leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to increased transcription of mucin genes (e.g., MUC5AC and MUC6) and subsequent synthesis and secretion of mucus.[11]

Studies have shown that treatment with this compound leads to an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface of the Golgi apparatus in gastric epithelial cells.[7] This morphological change is consistent with an upregulation of protein synthesis and secretion machinery, which would be required for increased mucin production. While a direct interaction between this compound and the prostaglandin pathway has not been definitively established, it is plausible that this compound acts as a modulator of this pathway, leading to its observed gastroprotective effects.

Visualizations

Synthetic Pathway of this compound

Caption: I₂/CuO-Promoted One-Pot Synthesis of this compound.

Proposed Signaling Pathway for this compound's Gastroprotective Effect

Caption: this compound may enhance mucus production via the Prostaglandin E₂ pathway.

Experimental Workflow for this compound Analysis

Caption: A typical analytical workflow for the characterization of this compound.

References

- 1. Copper‐Catalyzed Synthesis of Imidazo[1,2‐a]pyridines through Tandem Imine Formation‐Oxidative Cyclization under Ambient Air: One‐Step Synthesis of this compound on a Gram‐Scale | Semantic Scholar [semanticscholar.org]

- 2. html.rhhz.net [html.rhhz.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Surface alterations induced by stress in gastric mucosa: protective effect of this compound. A transmission and scanning electron microscope investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. Gastric mucin expression in Helicobacter pylori-related, nonsteroidal anti-inflammatory drug-related and idiopathic ulcers - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Activity of Zolimidine on Mucus Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolimidine, a gastroprotective agent, has been historically noted for its "mucopoietic" (mucus-forming) action, primarily based on early in-vivo observations.[1] However, a significant gap exists in the scientific literature regarding its direct effects on mucus-secreting cells in a controlled in-vitro environment. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's impact on mucus secretion and presents a detailed framework for its in-vitro investigation. The guide outlines relevant cell models, experimental protocols for quantifying mucus and mucin production, and potential signaling pathways for mechanistic studies. The objective is to equip researchers with the necessary tools to systematically evaluate the in-vitro activity of this compound on mucus secretion, thereby facilitating a deeper understanding of its mechanism of action and supporting its potential development for muco-regulatory therapies.

Introduction to this compound and Mucus Secretion

The mucus layer, composed primarily of water, electrolytes, and large glycoproteins called mucins, serves as a critical protective barrier in the gastrointestinal and respiratory tracts. In the stomach, it shields the epithelium from the harsh acidic environment and enzymatic digestion. Mucins, such as MUC5AC and MUC6 in the stomach and MUC2 in the intestine, are the primary drivers of the viscoelastic properties of mucus. The regulation of mucin gene expression, synthesis, and secretion is a complex process involving various signaling pathways. Given the historical context of this compound's effects on mucus, a thorough in-vitro investigation is warranted to elucidate its direct cellular and molecular mechanisms.

Proposed In-Vitro Models for Studying this compound's Effect on Mucus Secretion

The selection of an appropriate in-vitro model is crucial for studying the effects of this compound on mucus secretion. For gastrointestinal applications, human-derived cell lines are preferred.

-

HT29-MTX Goblet-Like Cell Monolayer: The HT29 cell line, particularly the methotrexate-resistant subclone HT29-MTX, differentiates into mucus-producing goblet-like cells.[7][8] This model is well-established for studying the regulation of MUC2, the primary intestinal mucin.

-

Caco-2/HT29-MTX Co-culture: A co-culture of Caco-2 cells (which form a polarized epithelial monolayer) and HT29-MTX cells creates a more physiologically relevant model of the intestinal epithelium, containing both absorptive enterocytes and mucus-secreting goblet cells.[7][8] This model allows for the study of both mucus secretion and its impact on epithelial barrier function.

For potential respiratory applications, the following cell lines are relevant:

-

NCI-H292 Human Mucoepidermoid Carcinoma Cells: This cell line is widely used to study airway mucus secretion, particularly the expression of MUC5AC, a major airway mucin.[9]

-

Calu-3 Human Airway Epithelial Cells: When cultured at an air-liquid interface, Calu-3 cells form a polarized, well-differentiated epithelium that secretes mucus, mimicking the in-vivo airway environment.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the in-vitro activity of this compound on mucus secretion.

Cell Culture and Treatment

-

Cell Lines: HT29-MTX (for gastric/intestinal mucus) or NCI-H292 (for airway mucus).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Seeding: Cells are to be seeded in 24-well plates for mucus quantification assays or 6-well plates for protein and RNA extraction.

-

This compound Treatment: this compound should be dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO) must be included in all experiments. Cells should be treated for various time points (e.g., 6, 12, 24, and 48 hours) to assess the time-course of the effect.

Quantification of Mucus Secretion

Enzyme-Linked Lectin Assay (ELLA) for Total Mucus Glycoproteins:

-

After treatment with this compound, the cell culture supernatant is collected.

-

The cell layer is washed with PBS, and the adherent mucus is collected by scraping in a lysis buffer.

-

96-well microtiter plates are coated with the collected samples overnight at 4°C.

-

The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS).

-

Horseradish peroxidase (HRP)-conjugated lectin (e.g., Wheat Germ Agglutinin for sialic acid or Ulex Europaeus Agglutinin I for fucose) is added and incubated.

-

After washing, a substrate solution (e.g., TMB) is added, and the color development is measured spectrophotometrically.

-

A standard curve using purified mucin is used for quantification.

Quantification of Specific Mucin Production

Enzyme-Linked Immunosorbent Assay (ELISA) for MUC2 or MUC5AC:

-

Similar to ELLA, cell culture supernatants and cell lysates are collected.

-

96-well plates are coated with the samples.

-

After blocking, a primary antibody specific for the target mucin (e.g., anti-MUC2 or anti-MUC5AC) is added.

-

A secondary HRP-conjugated antibody is then added.

-

The assay is developed and read as described for ELLA.

-

Quantification is performed using a standard curve of the respective purified mucin.

Gene Expression Analysis of Mucins

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the RNA using reverse transcriptase.

-

qRT-PCR is performed using primers specific for the target mucin genes (e.g., MUC2, MUC5AC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

Investigation of the Prostaglandin (B15479496) Pathway

Since prostaglandins (B1171923) are known to stimulate gastric mucus secretion, investigating this compound's effect on this pathway is crucial.

Prostaglandin E2 (PGE2) Immunoassay:

-

Cell culture supernatants from this compound-treated and control cells are collected.

-

The concentration of PGE2 is measured using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.

Western Blot for Cyclooxygenase (COX) Enzymes:

-

Total protein is extracted from this compound-treated and control cells.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against COX-1 and COX-2.

-

After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Total Mucus Glycoprotein Secretion

| This compound Conc. (µM) | Secreted Mucus (µg/mL) | Adherent Mucus (µg/mL) |

|---|---|---|

| Vehicle Control | ||

| 1 | ||

| 10 |

| 100 | | |

Table 2: Effect of this compound on Mucin (MUC2/MUC5AC) Production

| This compound Conc. (µM) | Mucin Concentration (ng/mL) |

|---|---|

| Vehicle Control | |

| 1 | |

| 10 |

| 100 | |

Table 3: Effect of this compound on Mucin Gene Expression

| This compound Conc. (µM) | Relative MUC2/MUC5AC mRNA Expression (Fold Change) |

|---|---|

| Vehicle Control | 1.0 |

| 1 | |

| 10 |

| 100 | |

Table 4: Effect of this compound on Prostaglandin E2 (PGE2) Production

| This compound Conc. (µM) | PGE2 Concentration (pg/mL) |

|---|---|

| Vehicle Control | |

| 1 | |

| 10 |

| 100 | |

Table 5: Effect of this compound on COX-1 and COX-2 Protein Expression

| This compound Conc. (µM) | Relative COX-1 Expression (Fold Change) | Relative COX-2 Expression (Fold Change) |

|---|---|---|

| Vehicle Control | 1.0 | 1.0 |

| 1 | ||

| 10 |

| 100 | | |

Visualizations: Signaling Pathways and Experimental Workflows

Conclusion

While historical in-vivo data suggest that this compound promotes mucus production, a detailed understanding of its in-vitro activity is currently lacking. This technical guide provides a robust framework for researchers to systematically investigate the effects of this compound on mucus secretion in a controlled laboratory setting. By employing the outlined cell models, experimental protocols, and analytical methods, it will be possible to generate quantitative data on this compound's impact on mucus and mucin production, and to explore its underlying mechanism of action, particularly its potential interaction with the prostaglandin signaling pathway. The insights gained from such studies will be invaluable for the future development and application of this compound in therapies targeting mucus-related diseases.

References

- 1. This compound | C14H12N2O2S | CID 14652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface alterations induced by stress in gastric mucosa: protective effect of this compound. A transmission and scanning electron microscope investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of the concentration of mucoprotein in the gastric juice from healthy subjects and gastroduodenal patients before and after treatment with a gastro-protective drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Generating an In Vitro Gut Model with Physiologically Relevant Biophysical Mucus Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. In vivo and in vitro effects of macrolide antibiotics on mucus secretion in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Zolimidine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolimidine, a gastroprotective agent, has been the subject of limited pharmacokinetic and metabolism studies, primarily in rat models. This technical guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animals. Due to a notable scarcity of published literature, particularly for canine and murine models, this document emphasizes the existing data from rat studies while also extrapolating potential metabolic pathways based on related compounds. This guide aims to provide a comprehensive overview for researchers and professionals in drug development, highlighting both what is known and the significant knowledge gaps that warrant further investigation.

Pharmacokinetics of this compound

Rat Pharmacokinetics

A key study investigating the pharmacokinetics of 14C-labeled this compound in rats provides the most substantial data available to date.[1]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Dose | Value | Species | Sex | Citation |

| Tmax (Time to Peak Blood Level) | Oral | 10 mg/kg | 45 - 60 minutes | Rat | Not Specified | [1] |

| Absorption Rate | Oral | 10 mg/kg | Estimated at 80 - 90% | Rat | Not Specified | [1] |

| Elimination Model | Intravenous | Not Specified | 3-Compartment Model | Rat | Not Specified | [1] |

| Excretion (Biliary) | Intravenous | Not Specified | ~15% of dose | Rat | Not Specified | [1] |

| Excretion (Fecal) | Intravenous | Not Specified | Implied to be a significant route | Rat | Not Specified | |

| Sex-Related Difference in Elimination | Intravenous | Not Specified | Male rats eliminate radioactivity more rapidly than females | Rat | Male, Female |

Key Observations from Rat Studies:

-

Absorption: this compound is rapidly absorbed following oral administration in rats, with peak blood concentrations reached within an hour. The oral absorption is estimated to be high, in the range of 80-90%.

-

Distribution: Following intravenous administration, the elimination of this compound from the blood is described by a three-compartment model, suggesting distribution into different tissue compartments.

-

Elimination: The elimination of this compound and its metabolites in rats occurs via both urinary and fecal routes. Biliary excretion accounts for approximately 15% of an intravenously administered dose. A notable difference in the elimination rate has been observed between sexes, with male rats eliminating the drug more rapidly.

Data Gaps: Crucial quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t1/2) for this compound in rats have not been reported in the available literature.

Dog and Mouse Pharmacokinetics

There is a significant lack of published data on the pharmacokinetics of this compound in dogs and mice.

Metabolism of this compound

Direct studies detailing the metabolic pathways and identifying the specific metabolites of this compound in any animal model are scarce. However, based on the metabolism of other imidazo[1,2-a]pyridine (B132010) derivatives, a hypothetical metabolic pathway can be proposed. The primary metabolic transformation is likely to be oxidation. For other compounds in this class, monohydroxylation on the imidazopyridine ring has been identified as a major metabolic route in mouse, rat, and human microsomes.

Proposed Metabolic Pathway of this compound

Based on the known metabolism of similar imidazo[1,2-a]pyridine compounds, the primary metabolic pathway for this compound is likely to involve oxidation, potentially leading to the formation of hydroxylated metabolites. The exact position of hydroxylation on the this compound molecule remains to be experimentally determined.

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

This section details a generalized experimental protocol for conducting a pharmacokinetic study of this compound in rats, based on the available literature and standard practices.

Animal Model

-

Species: Rat (e.g., Sprague-Dawley or Wistar)

-

Sex: Both male and female to assess for sex-related differences in pharmacokinetics.

-

Health Status: Healthy, adult animals within a defined weight range.

Drug Administration

-

Formulation: this compound is prepared in a suitable vehicle for the intended route of administration (e.g., saline for intravenous injection, a suspension in a vehicle like carboxymethylcellulose for oral gavage).

-

Routes and Doses:

-

Oral (p.o.): 10 mg/kg, administered via oral gavage.

-

Intravenous (i.v.): A suitable dose for intravenous administration to determine absolute bioavailability and elimination kinetics.

-

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., pre-dose, 5, 15, 30, 45, 60, 120, 240, 480 minutes, and 24 hours). Blood is typically collected from the tail vein or via cannulation of a major blood vessel.

-

Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, and 72 hours) to determine excretion patterns.

-

Bile Collection (for biliary excretion studies): In a subset of animals, the bile duct is cannulated for the collection of bile.

Bioanalytical Method

-

Sample Preparation: Plasma is separated from blood samples by centrifugation. Plasma, urine, and homogenized fecal samples are subjected to an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate this compound and its metabolites.

-

Quantification: The concentrations of this compound and its metabolites in the processed samples are determined using a validated bioanalytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.

Pharmacokinetic Analysis

-

The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Caption: Experimental workflow for a typical pharmacokinetic study.

Conclusion and Future Directions

The current understanding of the pharmacokinetics and metabolism of this compound in animal models is limited, with the majority of data originating from a single study in rats. While this study provides valuable qualitative and semi-quantitative insights into the ADME properties of this compound, there is a pressing need for more comprehensive research.

Future studies should focus on:

-

Quantitative Pharmacokinetics: Determining key pharmacokinetic parameters (Cmax, AUC, t1/2) in rats following both oral and intravenous administration to calculate absolute bioavailability and further characterize its distribution and elimination.

-

Studies in Other Species: Conducting pharmacokinetic and metabolism studies in dogs and mice to understand inter-species differences and to provide a more complete preclinical data package.

-

Metabolite Identification and Profiling: Identifying the specific metabolites of this compound in various animal models and elucidating the primary metabolic pathways and the enzymes involved.

A more thorough characterization of the ADME properties of this compound in preclinical species is essential for a better understanding of its pharmacological and toxicological profile and for guiding its potential further development.

References

Zolimidine's Influence on Gastric Prostaglandin Synthesis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolimidine, an imidazopyridine derivative, has been recognized for its gastroprotective properties. Historical research has primarily attributed its mechanism of action to the enhancement of gastric mucus synthesis and secretion, a critical component of the stomach's mucosal defense system. This technical guide provides an in-depth analysis of this compound's effects on the gastric mucosa, with a specific focus on its relationship with prostaglandin (B15479496) synthesis. While direct evidence linking this compound to the prostaglandin pathway is scarce, this paper will explore its established mechanism and discuss the potential for indirect interactions within the broader context of gastric cytoprotection. This document synthesizes available data, details relevant experimental protocols, and employs visualizations to elucidate complex biological pathways and experimental designs.

Introduction: The Gastric Mucosal Barrier and Cytoprotection

The gastric mucosa is perpetually exposed to a harsh acidic environment and proteolytic enzymes. Its integrity is maintained by a sophisticated, multi-layered defense system. This "gastric mucosal barrier" is comprised of pre-epithelial, epithelial, and post-epithelial elements. The pre-epithelial layer, a viscous mucus-bicarbonate barrier, serves as the first line of defense, neutralizing acid and preventing pepsin from reaching the underlying epithelium.

Prostaglandins (B1171923), particularly of the E series (PGE₂), are crucial endogenous mediators of gastric mucosal defense.[1] They play a vital role in stimulating the secretion of both mucus and bicarbonate, increasing mucosal blood flow, and promoting epithelial cell restitution.[1][2] Consequently, the inhibition of prostaglandin synthesis, for instance by nonsteroidal anti-inflammatory drugs (NSAIDs), can compromise this protective barrier and lead to mucosal injury.[1]

This compound has been identified as a gastroprotective agent that operates through a non-anticholinergic mechanism.[3] Early studies have consistently highlighted its role in augmenting the secretion and synthesis of gastric mucus. This guide will delve into the specifics of this mechanism and examine the available, though limited, information regarding its interplay with the prostaglandin synthesis pathway.

This compound's Primary Mechanism of Action: Enhancement of Gastric Mucus

The principal gastroprotective effect of this compound is its ability to bolster the mucus component of the gastric mucosal barrier. Studies have demonstrated that this compound pretreatment can completely protect against stress-induced gastric erosions in animal models.

Electron microscopy studies have revealed that this compound administration leads to an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface area of the Golgi apparatus in gastric epithelial cells. These ultrastructural changes are indicative of increased protein synthesis and packaging, consistent with enhanced mucus production.

Logical Flow of this compound's Known Mechanism

Caption: this compound's primary mechanism of action.

The Question of Prostaglandin Synthesis

Despite the well-established role of prostaglandins in gastric cytoprotection, the existing body of literature from the 1970s, when this compound was most actively researched, does not provide direct evidence of its involvement in prostaglandin synthesis. The MeSH terms associated with early publications on this compound often include "indomethacin," a potent inhibitor of prostaglandin synthesis, suggesting that researchers sought to distinguish this compound's mechanism from prostaglandin-dependent pathways.

It is plausible that the observed increase in mucus secretion stimulated by this compound could be a downstream effect of or synergistic with the prostaglandin pathway; however, this remains speculative without direct experimental validation.

Hypothetical Data on this compound's Effect on Prostaglandin E₂ (PGE₂) Levels

The following table presents hypothetical data for illustrative purposes, as no direct quantitative data on this interaction was found in the reviewed literature. This table is intended to serve as a template for future experimental design.

| Treatment Group | Dose (mg/kg) | Gastric Mucosal PGE₂ Level (pg/mg tissue) | Percent Change from Control |

| Control (Vehicle) | - | 150 ± 25 | - |

| This compound | 50 | 155 ± 30 | +3.3% |

| This compound | 100 | 160 ± 28 | +6.7% |

| Indomethacin (B1671933) | 10 | 45 ± 10 | -70% |

| This compound + Indomethacin | 100 + 10 | 50 ± 12 | -66.7% |

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

To rigorously investigate the effects of this compound on prostaglandin synthesis, the following experimental protocols are proposed, based on established methodologies.

Animal Model and Drug Administration

-

Animals: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.

-

Groups:

-

Control (Vehicle)

-

This compound (various doses)

-

NSAID control (e.g., Indomethacin)

-

This compound + NSAID

-

-

Administration: this compound is administered orally or intraperitoneally 30 minutes prior to the experiment.

Measurement of Gastric Prostaglandin E₂ Synthesis

This protocol is adapted from standard methods for prostaglandin measurement in gastric tissue.

-

Tissue Collection: Animals are euthanized, and the stomach is immediately removed and opened along the greater curvature. The gastric mucosa is scraped, weighed, and snap-frozen in liquid nitrogen.

-

Homogenization: The mucosal scrapings are homogenized in a phosphate (B84403) buffer.

-

Extraction: Prostaglandins are extracted from the homogenate using a suitable organic solvent (e.g., ethyl acetate) after acidification.

-

Quantification: PGE₂ levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater specificity and sensitivity.

Experimental Workflow for PGE₂ Measurement

Caption: Workflow for measuring gastric PGE₂ levels.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To determine if this compound directly inhibits COX enzymes, an in vitro assay can be performed.

-

Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with this compound at various concentrations or a known COX inhibitor (e.g., indomethacin for non-selective, celecoxib (B62257) for COX-2 selective).

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid.

-

Product Measurement: The production of PGE₂ or other prostanoids is measured by ELISA or LC-MS/MS.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.

Signaling Pathway of Prostaglandin Synthesis

Caption: Prostaglandin E₂ synthesis pathway.

Discussion and Future Directions

However, the possibility of indirect effects or a synergistic relationship cannot be entirely ruled out without further investigation. For instance, a healthy and robust mucus layer, promoted by this compound, could potentially create a more favorable microenvironment for the protective actions of endogenous prostaglandins.

Future research should focus on:

-

Direct Quantification: Performing studies to directly measure the effect of this compound on the synthesis of various prostaglandins (PGE₂, PGI₂) in the gastric mucosa.

-

COX Inhibition Assays: Conducting in vitro assays to determine if this compound has any direct inhibitory or stimulatory effect on COX-1 and COX-2 enzymes.

-

Gene Expression Analysis: Investigating the effect of this compound on the expression of genes involved in both mucus production (e.g., MUC5AC) and prostaglandin synthesis (e.g., PTGS1, PTGS2).

Conclusion

This compound is a gastroprotective agent with a well-documented mechanism of action centered on the enhancement of gastric mucus synthesis and secretion. This action strengthens the primary defensive barrier of the stomach. While prostaglandins are key players in overall gastric mucosal defense, there is currently no direct evidence to suggest that this compound's effects are mediated through the modulation of their synthesis. The relationship between this compound and the prostaglandin pathway remains an area for future research. For drug development professionals, this compound serves as an example of a potentially effective gastroprotective agent that may not rely on the prostaglandin pathway, offering a different therapeutic avenue, particularly for patients in whom prostaglandin synthesis is already compromised.

References

- 1. Gastroduodenal mucosal secretion of bicarbonate and mucus. Physiologic control and stimulation by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Clinical aspects of cytoprotection with prostaglandin analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Zolimidine's Gastroprotective Mechanism: A Cellular-Level Investigation

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on Zolimidine, primarily from the 1970s, establishes its gastroprotective effects through the enhancement of gastric mucus production. However, the specific molecular targets of this compound have not been elucidated in these publications. This guide provides an in-depth overview of the established cellular mechanisms and experimental findings.

Executive Summary

This compound, an imidazopyridine derivative, has demonstrated significant gastroprotective properties. The primary mechanism of action identified in preclinical studies is the stimulation of gastric mucus synthesis and secretion. This effect is believed to fortify the gastric mucosal barrier, enhancing its resilience against noxious agents. While this compound also exhibits some gastric antisecretory activity, its role in mucus production is considered central to its cytoprotective effects. This document synthesizes the key findings from foundational studies, detailing the observed cellular changes, and outlining the experimental approaches used to investigate this compound's mode of action.

Cellular and Physiological Effects of this compound

The principal gastroprotective effect of this compound is attributed to its ability to increase the production and secretion of gastric mucus. This is supported by ultrastructural evidence from animal studies.

Quantitative Data on this compound's Effects

The available literature lacks specific quantitative data on the percentage increase in mucus volume or mucin content following this compound administration. The primary evidence is qualitative, based on morphological changes observed through electron microscopy.

Table 1: Summary of Observed Cellular and Physiological Effects of this compound

| Effect | Observation | Methodology | Reference |

| Gastric Mucus Production | Pre-treatment with this compound resulted in an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface of the Golgi apparatus in gastric epithelial cells. | Transmission Electron Microscopy | [1] |

| Gastric Mucosal Protection | This compound completely protected rats from stress-induced gastric erosions. | Macroscopic and Microscopic Examination | [1] |

| Gastric Acid Secretion | This compound exhibits gastric antisecretory activity and antagonizes acid hypersecretion induced by pentagastrin (B549294) and histamine. | In vivo animal models | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have shaped our understanding of this compound's gastroprotective action.

Transmission and Scanning Electron Microscopy for Gastric Mucosa

This protocol is based on the study by Parisio and Clementi (1976), which provided crucial insights into the cellular effects of this compound.[1]

Objective: To observe the ultrastructural changes in rat gastric epithelial cells following stress and this compound pre-treatment.

Animal Model: Male and female rats.

Experimental Groups:

-

Control Group: Normal, untreated rats.

-

Stress Group: Rats restrained at a low temperature to induce stress ulcers.

-

This compound Pre-treatment Group: Rats pre-treated with this compound before being subjected to stress.

Procedure:

-

Tissue Preparation: Small fragments of the gastric mucosa were fixed in a solution of 3% glutaraldehyde (B144438) in 0.1 M cacodylate buffer (pH 7.4) for 2 hours at 4°C.

-

Post-fixation: The tissue fragments were post-fixed in 1% osmium tetroxide in Veronal buffer for 1 hour.

-

Dehydration and Embedding: The samples were dehydrated in a graded series of ethanol (B145695) and embedded in Epon-Araldite.

-

Sectioning: Ultrathin sections were cut using an ultramicrotome and stained with uranyl acetate (B1210297) and lead citrate.

-

Microscopy: The sections were observed under a transmission electron microscope. For scanning electron microscopy, the fixed tissue fragments were dehydrated, critical-point dried, coated with gold-palladium, and observed with a scanning electron microscope.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are unknown, the observed cellular changes suggest a mechanism involving the upregulation of the protein synthesis and secretion machinery within gastric epithelial cells.

Proposed Cellular Mechanism of this compound

The following diagram illustrates the proposed cellular mechanism of this compound based on the available evidence.

Caption: Proposed cellular mechanism of this compound in gastroprotection.

Experimental Workflow: Electron Microscopy Study

The following diagram outlines the workflow of the key electron microscopy experiments that elucidated the cellular effects of this compound.

Caption: Workflow for electron microscopy studies of this compound's effects.

Conclusion and Future Directions

The existing body of evidence strongly indicates that this compound's gastroprotective effects are mediated through the stimulation of gastric mucus synthesis and secretion at a cellular level. However, the precise molecular targets and the intracellular signaling pathways that this compound modulates remain to be identified. Future research employing modern molecular and cellular biology techniques, such as transcriptomics, proteomics, and high-throughput screening, would be invaluable in elucidating the specific molecular interactions of this compound. Identifying these targets could pave the way for the development of novel gastroprotective agents with enhanced efficacy and specificity.

References

- 1. Surface alterations induced by stress in gastric mucosa: protective effect of this compound. A transmission and scanning electron microscope investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Zolimidine and its Derivatives: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zolimidine, a gastroprotective agent of the imidazopyridine class, has been the subject of early-stage research for its potential in treating peptic ulcers and other gastrointestinal disorders. This document provides a comprehensive technical overview of the foundational preclinical research on this compound and its derivatives. It consolidates available quantitative data, details key experimental methodologies, and visualizes the proposed mechanisms and workflows. The information presented is based on early studies, and further research is required to fully elucidate the therapeutic potential and molecular mechanisms of this class of compounds.

Introduction

This compound, chemically identified as 2-(p-methylsulfonylphenyl)-imidazo(1,2-a)pyridine, is a non-anticholinergic gastroprotective compound.[1][2] Early research has primarily focused on its ability to enhance the defensive mechanisms of the gastric mucosa and its antisecretory properties. This technical guide aims to synthesize the fragmented early-stage research data on this compound and its emerging derivatives to provide a clear and structured resource for researchers in the field of gastroenterology and drug development.

Pharmacological Profile

Mechanism of Action

This compound's primary gastroprotective effects are attributed to two main mechanisms:

-

Enhancement of Gastric Mucus Production: this compound has been shown to increase the secretion and synthesis of gastric mucus.[3] Electron microscopy studies on rats pretreated with this compound revealed an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface of the Golgi apparatus in gastric epithelial cells, suggesting a stimulation of glycoprotein (B1211001) synthesis and secretion.[3]

-

Gastric Antisecretory Activity: The compound exhibits antisecretory effects, particularly against gastric acid hypersecretion induced by secretagogues such as histamine (B1213489) and pentagastrin (B549294).[4]

The precise molecular targets and signaling pathways underlying these effects have not been fully elucidated in the available early literature.

Pharmacokinetics (in Rats)

A study utilizing 14C-labeled this compound in rats provided the following pharmacokinetic insights:

-

Absorption: this compound is rapidly absorbed after oral administration, with peak blood concentrations reached within 45 to 60 minutes. The rate of absorption is estimated to be between 80% and 90%, based on urinary excretion data.

-

Elimination: The elimination of this compound from the blood following intravenous administration can be described by a 3-compartment model. A sex-dependent difference in elimination has been observed, with male rats eliminating the compound more rapidly than females.

-

Excretion: Biliary excretion accounts for approximately 15% of an intravenously administered dose.

Further quantitative pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not detailed in the currently available literature.

Quantitative Preclinical Data

Quantitative data from early-stage studies on this compound is limited in the publicly available literature. The following tables represent a structured summary of the available information. It is important to note that these data are from non-human studies and may not be directly translatable to humans.

Table 1: Pharmacokinetic Parameters of 14C-Zolimidine in Rats

| Parameter | Value | Species | Route of Administration | Notes |

| Time to Peak Blood Level (Tmax) | 45 - 60 minutes | Rat | Oral | - |

| Absorption Rate | 80 - 90% | Rat | Oral | Estimated based on urinary excretion. |

| Elimination Model | 3-Compartment | Rat | Intravenous | Male rats exhibit faster elimination than females. |

| Biliary Excretion | ~15% of dose | Rat | Intravenous | - |

Table 2: Toxicological Data

| Parameter | Value | Species | Route of Administration |

| LD50 | Not Reported | - | - |

No specific LD50 or other quantitative toxicological data for this compound were found in the reviewed literature.

Table 3: Anti-ulcer Efficacy

| Experimental Model | Endpoint | Result | Species |

| Stress-Induced Ulcers | Gastric Mucosal Damage | Complete protection | Rat |

Specific quantitative measures of ulcer inhibition (e.g., ulcer index reduction percentage, ED50) are not available in the reviewed abstracts.

Experimental Protocols

Pyloric Ligation (Shay Rat) Model

This model is a standard procedure to evaluate both the anti-secretory and anti-ulcer activity of a test compound.

Methodology:

-

Animal Preparation: Wistar rats (150-250g) are fasted for 24-48 hours prior to the experiment, with free access to water.

-

Drug Administration: The test compound (this compound) or vehicle is administered orally or intraperitoneally at a specified time before the surgical procedure.

-

Surgical Procedure:

-

The animals are anesthetized using a suitable anesthetic (e.g., ether).

-

A small midline incision is made in the abdomen below the xiphoid process.

-

The pyloric sphincter is carefully ligated with a silk suture, ensuring that the blood supply is not occluded.

-

The abdominal incision is closed with sutures.

-

-

Post-Surgical Period: The animals are deprived of food and water for a specified period (e.g., 4-18 hours).

-

Sample Collection and Analysis:

-

The animals are euthanized, and the stomach is dissected out.

-

The gastric contents are collected, centrifuged, and the volume is measured.

-

The pH, free acidity, and total acidity of the gastric juice are determined by titration with 0.1N NaOH.

-

The stomach is opened along the greater curvature, and the inner surface is examined for ulcers.

-

The ulcers are scored based on their number and severity to calculate an ulcer index.

-

Stress-Induced Ulcer Model

This model assesses the cytoprotective effects of a compound against stress-induced gastric lesions.

Methodology:

-

Animal Preparation: Rats are fasted prior to the induction of stress.

-

Drug Administration: The test compound (this compound) or vehicle is administered prior to the stress induction.

-

Stress Induction: A common method involves restraining the animals and subjecting them to a cold environment (e.g., swimming in water at 23°C for 5 hours).

-

Evaluation: After the stress period, the animals are euthanized, and their stomachs are examined for mucosal lesions. The extent of damage is quantified.

Signaling Pathways and Experimental Workflows

The molecular signaling pathways for this compound have not been detailed in the available literature. The following diagrams illustrate the proposed physiological mechanism of action and a typical experimental workflow for evaluating anti-ulcer agents.

References

- 1. Study of Anti-Ulcer Activity of a Drug Using Pylorus Ligation (Shay) Ray Model - Pharmacy Infoline [pharmacyinfoline.com]

- 2. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Surface alterations induced by stress in gastric mucosa: protective effect of this compound. A transmission and scanning electron microscope investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Zolimidine: A Technical Whitepaper on its Potential as a Cytoprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zolimidine, a 2-(p-methylsulfonylphenyl)-imidazo(1,2-a)pyridine derivative, has demonstrated significant potential as a cytoprotective agent, primarily through its action on the gastric mucosa. Historical research has established its efficacy in the prevention and treatment of peptic and duodenal ulcers. The core mechanism of this compound's cytoprotective effect lies in its ability to enhance the synthesis and secretion of gastric mucus, a critical component of the mucosal defense system. This document provides an in-depth analysis of the available scientific literature on this compound, including its mechanism of action, relevant experimental data, and detailed protocols for key evaluative experiments. Visualizations of the proposed signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its therapeutic potential.

Introduction

The integrity of the gastrointestinal mucosa is maintained by a delicate balance between aggressive factors (e.g., acid, pepsin, xenobiotics) and a sophisticated multi-level defense system. Cytoprotective agents are compounds that enhance these endogenous defense mechanisms without necessarily neutralizing gastric acid. This compound emerged as a promising non-anticholinergic gastroprotective drug, with studies in the 1970s and 1980s highlighting its anti-ulcer properties.[1][2][3] This whitepaper consolidates the foundational research on this compound, presenting its established mechanism of action and providing a framework for future investigation into its cytoprotective potential.

Mechanism of Action

The primary cytoprotective mechanism of this compound is the stimulation of gastric mucus production.[4] This is supported by ultrastructural studies of gastric epithelial cells following this compound administration.

Key Cellular Effects:

-

Increased Mucus Granules: Pre-treatment with this compound in animal models has been shown to protect against stress-induced damage to the stomach surface by preventing the depletion of mucus granules.[5]

-

Enhanced Protein Synthesis Machinery: this compound administration leads to a noticeable enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface area of the Golgi apparatus within gastric epithelial cells. These morphological changes are indicative of heightened protein synthesis and secretion, consistent with increased mucin production.

While the precise signaling cascade initiated by this compound remains to be fully elucidated by modern molecular techniques, a proposed pathway can be inferred from its effects on cellular machinery. It is hypothesized that this compound may activate intracellular signaling pathways that upregulate the transcription and translation of mucin genes, leading to the observed increase in mucus synthesis and secretion.

Signaling Pathways

Based on the known cellular effects of this compound and the general understanding of gastric mucin synthesis, a hypothetical signaling pathway is presented below. It is crucial to note that this pathway is a theoretical model for this compound's action and requires further experimental validation.

Quantitative Data

The available literature on this compound, primarily from older publications, often describes its effects qualitatively. While a direct dose-response relationship for mucus production or ulcer healing is not extensively documented in these sources, clinical studies have demonstrated its efficacy in treating gastroduodenal ulcers. For the purpose of this guide, we present a template for how such data would be structured, alongside representative data from studies on other cytoprotective agents to illustrate the expected experimental outcomes.

Table 1: Effect of this compound on Gastric Ulcer Index (Illustrative)

| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Protection |

|---|---|---|---|

| Control (Vehicle) | - | 12.5 ± 1.8 | - |

| This compound | 50 | Data Not Available | Data Not Available |

| This compound | 100 | Data Not Available | Data Not Available |

| This compound | 200 | Data Not Available | Data Not Available |

| Positive Control (e.g., Omeprazole) | 20 | 3.2 ± 0.5 | 74.4% |

Data for this compound is not available in the reviewed literature and is presented here as a template for future studies.

Table 2: Effect of this compound on Gastric Mucus Production (Illustrative)

| Treatment Group | Dose (mg/kg) | Mucus Content (μg Alcian Blue/g tissue) | % Increase in Mucus |

|---|---|---|---|

| Control (Vehicle) | - | 150 ± 12 | - |

| This compound | 50 | Data Not Available | Data Not Available |

| This compound | 100 | Data Not Available | Data Not Available |

| This compound | 200 | Data Not Available | Data Not Available |

| Positive Control (e.g., Rebamipide) | 100 | 230 ± 18 | 53.3% |

Data for this compound is not available in the reviewed literature and is presented here as a template for future studies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's cytoprotective effects, based on standard and published procedures.

Stress-Induced Gastric Ulcer Model in Rats

This protocol is based on the methodology used in early studies of this compound.

Objective: To assess the protective effect of this compound against stress-induced gastric lesions.

Materials:

-

Wistar rats (180-200g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Restraining cages

-

Cold environment (4°C)

-

Dissecting tools

-

Formalin solution (10%)

Procedure:

-

Fast rats for 24 hours with free access to water.

-

Administer this compound or vehicle orally to respective groups.

-

After 1 hour, place rats in restraining cages and expose them to a cold environment (4°C) for 3 hours.

-

Euthanize the rats and dissect the stomachs.

-

Inflate the stomachs with 10% formalin and immerse in the same solution for fixation.

-

Open the stomachs along the greater curvature and examine for lesions under a dissecting microscope.

-

Calculate the Ulcer Index based on the number and severity of lesions.

Transmission and Scanning Electron Microscopy of Gastric Mucosa

This protocol is essential for observing the ultrastructural changes in gastric epithelial cells induced by this compound.

Objective: To visualize the effects of this compound on the cellular organelles involved in mucus synthesis and secretion.

Materials:

-

Gastric tissue samples

-

Glutaraldehyde solution (2.5%)

-

Osmium tetroxide solution (1%)

-

Phosphate buffer

-

Ethanol series (for dehydration)

-

Propylene (B89431) oxide

-

Epoxy resin

-

Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)

-

Critical point dryer

-

Sputter coater (for SEM)

-

Transmission Electron Microscope (TEM)

-

Scanning Electron Microscope (SEM)

Procedure:

-

Fix small pieces of gastric mucosa in 2.5% glutaraldehyde, followed by post-fixation in 1% osmium tetroxide.

-

Dehydrate the samples through a graded series of ethanol.

-

For TEM: Infiltrate with propylene oxide and embed in epoxy resin. Section the tissue, stain with uranyl acetate and lead citrate, and examine under TEM.

-

For SEM: After dehydration, critical-point dry the samples, mount them on stubs, sputter-coat with gold-palladium, and examine under SEM.

Conclusion and Future Directions

This compound has been established as a potent gastroprotective agent with a primary mechanism of enhancing gastric mucus synthesis and secretion. While foundational studies have provided strong evidence for its efficacy, there is a clear need for modern research to build upon this knowledge. Future investigations should focus on:

-

Elucidating the specific signaling pathways activated by this compound using transcriptomic and proteomic approaches.

-

Conducting detailed dose-response studies to quantify its effects on mucus production and ulcer healing.

-

Evaluating its potential in a broader range of cytoprotective applications , beyond the gastrointestinal tract.

A renewed focus on this compound, employing contemporary research methodologies, could unlock the full therapeutic potential of this promising cytoprotective agent.

References

- 1. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcmas.com [ijcmas.com]

- 3. researchgate.net [researchgate.net]

- 4. [Clinical study on 20 gastroduodenal ulcer patients treated with 2-p-methyl sulphonylphenyl imidazol (1,2-alpha) pyridine (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

The Genesis of a Gastroprotector: An In-depth Technical Guide to the Historical Development and Discovery of Zolimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development and discovery of Zolimidine, a pioneering gastroprotective agent. This compound, an imidazo[1,2-a]pyridine (B132010) derivative, emerged from early explorations into this heterocyclic scaffold, demonstrating a unique cytoprotective mechanism centered on the enhancement of gastric mucus secretion, distinct from the antisecretory actions of later anti-ulcer drugs. This document details the original synthesis, key pharmacological findings from seminal preclinical studies, and the elucidation of its mechanism of action. Experimental protocols are described based on available literature, and quantitative data are presented for comparative analysis. Furthermore, this guide employs visualizations to illustrate synthetic pathways and the proposed mechanism of action, offering a thorough resource for researchers in gastroenterology and medicinal chemistry.

Introduction: The Quest for a Novel Anti-Ulcer Agent

In the mid-20th century, the therapeutic landscape for peptic ulcer disease was limited. The prevailing understanding of ulcer pathophysiology centered on the corrosive action of gastric acid, leading to the dictum, "no acid, no ulcer." Therapeutic strategies primarily involved acid neutralization or anticholinergic agents aimed at reducing acid secretion, often with significant side effects and limited efficacy. This environment spurred the search for novel therapeutic agents with different mechanisms of action.

The imidazo[1,2-a]pyridine scaffold, a fused heterocyclic system, was identified as a promising pharmacophore due to its diverse biological activities.[1] Early research into this class of compounds explored their potential as analgesic, anti-inflammatory, and anticonvulsant agents. It was within this broader exploration that this compound (2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine), later branded as 'Solimidin', was discovered as a potent gastroprotective agent.[2][3]

The Discovery and Synthesis of this compound

The initial synthesis of this compound was reported by L. Almirante and colleagues in 1965 as part of a broader investigation into the pharmacological properties of imidazo[1,2-a]pyridine derivatives.[4]

Original Synthetic Pathway

Experimental Protocol: Synthesis of this compound (Reconstructed)

-

Step 1: Preparation of α-bromo-4-(methylsulfonyl)acetophenone. 4-(Methylsulfonyl)acetophenone is brominated, typically using bromine in a suitable solvent like acetic acid or chloroform, to yield the α-bromo derivative. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.

-

Step 2: Cyclocondensation. 2-Aminopyridine (B139424) is reacted with α-bromo-4-(methylsulfonyl)acetophenone in a suitable solvent, such as ethanol (B145695) or acetone. The reaction mixture is heated under reflux for several hours. The resulting hydrobromide salt of this compound precipitates from the solution upon cooling.

-

Step 3: Neutralization and Isolation. The precipitated salt is collected by filtration and then neutralized with a base, such as sodium bicarbonate or ammonium (B1175870) hydroxide, to yield the free base, this compound. The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.[5]

Pharmacological Profile: A Focus on Gastroprotection

Following its synthesis, this compound underwent extensive pharmacological evaluation, with a series of seminal studies published in 1974 in Panminerva Medica. These studies established its primary therapeutic utility as a gastroprotective agent with a mechanism of action distinct from its predecessors.

Anti-Ulcer and Cytoprotective Effects

This compound demonstrated significant anti-ulcer activity in various preclinical models. A key finding was its efficacy in protecting the gastric mucosa from damage induced by a variety of insults, including stress, aspirin, and other nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] This protective effect, termed "cytoprotection," was observed at doses that did not significantly inhibit gastric acid secretion.[4]

Experimental Protocol: Shay Rat Model for Anti-Ulcer Activity

The Shay rat model is a classical method for evaluating anti-ulcer activity.

-

Animal Preparation: Male Wistar rats are fasted for 48 hours with free access to water.

-

Ligation: Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.

-

Drug Administration: this compound, suspended in a suitable vehicle (e.g., gum acacia), is administered intraduodenally immediately after pyloric ligation. A control group receives the vehicle alone.

-

Observation Period: The animals are kept for 19 hours.

-